3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate
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Overview
Description
The compound “3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate” is a chemical substance with the molecular formula C22H26N2O5 . It is offered by various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications
Chiral Stationary Phases for Chromatography
Cyclohexylcarbamates of cellulose and amylose have been prepared and evaluated for their resolving abilities for enantiomers as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These CSPs showed high resolving abilities comparable to those of popular CSPs like tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose. Their solubility in chloroform and chiral discrimination abilities in 1H NMR spectroscopy as well as in HPLC highlight their potential in separation sciences (Kubota, Yamamoto, & Okamoto, 2000).
Prodrug Forms for Drug Delivery
Phenyl carbamate esters derived from N-substituted 2-aminobenzamides were explored as prodrug forms to protect phenolic drugs against first-pass metabolism following oral administration. These carbamates showed specific base-catalyzed cyclization in neutral and alkaline solutions, releasing the parent phenol. By selecting appropriate substituents within the benzamide moiety, it's possible to achieve prodrug derivatives with practical rates of cyclization, suggesting a novel approach to reduce the extent of first-pass metabolism of phenolic drugs (Thomsen & Bundgaard, 1993).
Molecular Interactions and Chemical Properties
The molecular structure and intermolecular interactions of carbamate derivatives, such as N-3-hydroxyphenyl-4-methoxybenzamide, have been characterized through synthesis, single-crystal X-ray diffraction, and DFT calculations. These studies provide insights into how intermolecular interactions, like dimerization and crystal packing, influence molecular geometry, offering valuable information for designing compounds with desired physical and chemical properties (Karabulut et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate”. Similar compounds often interact with their targets through mechanisms like hydrogen bonding, hydrophobic effects, and π–π stacking .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities .
Properties
IUPAC Name |
[3-[(2,3-dimethoxybenzoyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-19-13-7-12-18(20(19)28-2)21(25)23-16-10-6-11-17(14-16)29-22(26)24-15-8-4-3-5-9-15/h3-5,7-9,12-13,16-17H,6,10-11,14H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIKRUSWDKIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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